2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Another method involves the use of 2-bromo-N-(3-methylisoxazol-5-yl)benzamide as an intermediate, which is then reacted with butyramide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-methylisoxazol-5-yl)benzamide
- N-(5-methylisoxazol-3-yl)malonamide
- N-benzimidazol-2yl benzamide analogues
Uniqueness
2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide is unique due to its specific structural features and the presence of both butyramido and isoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90059-30-6 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(butanoylamino)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H17N3O3/c1-3-6-13(19)16-12-8-5-4-7-11(12)15(20)17-14-9-10(2)18-21-14/h4-5,7-9H,3,6H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
VPWVPJHLMFTMID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC(=NO2)C |
Origin of Product |
United States |
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